

NI-42 BRPF inhibitor mechanism of action

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Compound Focus: NI-42

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Molecular Mechanism and Target Profile

NI-42 functions as a **biased and potent inhibitor** of the bromodomain within the BRPF family (BRPF1, BRPF2, and BRPF3) [1]. These proteins act as critical scaffolds for assembling histone acetyltransferase (HAT) complexes, particularly with MYST family acetyltransferases like MOZ and MORF [2]. By binding to the bromodomains of BRPFs, **NI-42** blocks their ability to "read" acetylated lysine marks on histone tails. This disruption interferes with the recruitment of HAT complexes to chromatin, leading to changes in gene expression patterns [2] [3].

The table below summarizes its potency and selectivity against key bromodomains:

Target	IC ₅₀ (nM)	Kd (nM)	Notes
BRPF1	7.9 [1] [4]	40 [4]	Primary target
BRPF2	48 [1] [4]	210 [4]	Also known as BRD1
BRPF3	260 [1] [4]	940 [4]	
BRD9	310 [4]	1130 [4]	Moderate activity
BRD4 (BD1)	4500 [4]	Not reported	Weak activity, demonstrates selectivity
ATAD2A/2B	>100,000 [5]	Not reported	No significant activity

This profile highlights **NI-42's excellent selectivity** for class IV BRPF bromodomains over other non-BET bromodomains like BRD9, and especially over BET family proteins like BRD4 [6] [4] [5]. This selectivity makes it a superior chemical probe for deciphering the specific biological roles of the BRPFs.

Cellular and In Vivo Effects

In cellular studies, **NI-42** demonstrates selective anti-proliferative effects, particularly in specific cancer cell lines. The table below lists the half-maximal growth inhibition (GI_{50}) values for a panel of sensitive cell lines, notably in acute myeloid leukemia (AML) [6] [4].

Cell Line	Cancer Type	GI_{50} (μM)
MV4-11	Acute Myeloid Leukemia	9.9 [4]
KG-1	Acute Myeloid Leukemia	7 [4]
NOMO-1	Acute Myeloid Leukemia	4.6 [4]
OCI-AML2	Acute Myeloid Leukemia	1.3 [4]
DMS-114	Lung Cancer	16.6 [4]

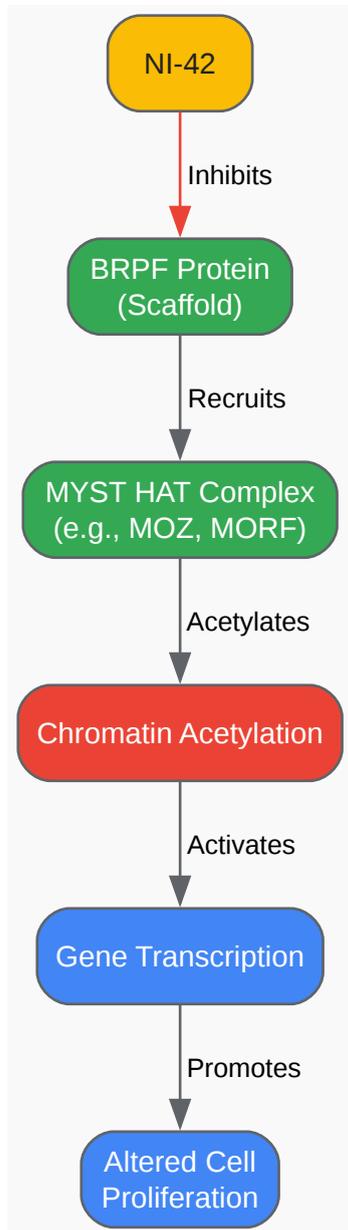
For in vivo studies, **NI-42** has favorable pharmacokinetic properties, including **49% oral bioavailability** in mouse models, making it suitable for oral dosing in preclinical research [6].

Research Applications and Protocol Considerations

NI-42 is primarily used as a **chemical probe** to investigate the fundamental biology of BRPF proteins and their roles in chromatin regulation, development, and disease [6] [2]. Its selective profile allows researchers to attribute observed phenotypes specifically to the inhibition of BRPF bromodomains.

A key application is studying its effects in cancer models, especially AML, where BRPF1 is implicated in leukemia progression [2]. The cellular efficacy protocol typically involves treating cells for 72 hours and measuring growth inhibition using assays like MTS [4].

The following diagram illustrates the conceptual pathway of how **NI-42** exerts its epigenetic effects:



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Comparison with Other BRPF Inhibitors

NI-42 offers a distinct profile compared to other available BRPF inhibitors, which is valuable for research. The table below compares it with other common probes:

Inhibitor	Primary Target	Key Characteristics
NI-42	BRPF1/2/3 (biased)	Potent and selective probe; suitable for in vivo studies due to oral availability [6].
OF-1, NI-57	BRPF1/2/3 (pan)	Pan-BRPF inhibitors from different chemical classes, useful as complementary tools [3] [7].
GSK6853	BRPF1	A highly selective BRPF1 chemical probe also derived from the benzimidazolone scaffold [8].
BAY-299	BRPF2 & TAF1/TAF1L	First potent and selective BRPF2 inhibitor; a dual chemical tool [7].

Important Notes for Researchers

- **Research Use Only:** NI-42 is explicitly labeled for research use only and not for human diagnostic or therapeutic applications [1] [4] [5].
- **Solubility and Storage:** It has limited solubility in aqueous solutions but is highly soluble in DMSO (71 mg/mL). It is recommended to store the powder at -20°C [1].
- **Probe Quality:** As a chemical probe, its high selectivity and well-characterized mechanism make it an excellent tool for attributing cellular phenotypes to BRPF inhibition with high confidence [6] [3].

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